7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1541-27-1
VCID: VC17161560
InChI: InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

CAS No.: 1541-27-1

Cat. No.: VC17161560

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester - 1541-27-1

Specification

CAS No. 1541-27-1
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3
Standard InChI Key OUTFGWXEJGNNGD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C2C1CCCC2

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The compound’s systematic name, 7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, reflects its bicyclic framework and substituents. The prefix azabicyclo denotes the presence of a nitrogen atom within the bicyclic system, while the [4.1.0] notation specifies the ring sizes: a seven-membered ring (4 + 1 + 0 + 2 bridgehead atoms) fused with a cyclopropane ring . The ethyl ester group (-COOEt) is appended to the nitrogen-containing bridgehead carbon.

Molecular Geometry

The bicyclo[4.1.0]heptane core imposes significant steric strain due to the fused cyclopropane ring, which restricts conformational flexibility. X-ray crystallographic studies of analogous compounds, such as tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate, reveal a puckered geometry with bond angles deviating from ideal tetrahedral values . The nitrogen atom adopts a pyramidal configuration, contributing to the compound’s basicity and nucleophilic reactivity.

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₉H₁₅NO₂
Molecular weight169.22 g/mol
SMILES notationCCOC(=O)N1C2CCCCC12
InChI keyBSNWDRNVZCODIM-OKKRDJTBSA-N

Synthetic Pathways

Patent-Based Synthesis

A landmark method for synthesizing 7-azabicyclo[4.1.0]heptane derivatives is detailed in AU7961700A . The process involves four sequential steps:

  • Epoxide-Amine Reaction: Epoxide (I) reacts with amine (II) to form aminodiol (III), leveraging nucleophilic ring-opening of the epoxide.

  • Sulfonylation: Aminodiol (III) undergoes sulfonylation with agents like mesyl chloride in the presence of a base (e.g., triethylamine), yielding azabicyclohept-2-ene (IV).

  • Lewis Acid-Catalyzed Esterification: Azabicyclohept-2-ene (IV) reacts with ethanol in the presence of a Lewis acid (e.g., BF₃·OEt₂), facilitating esterification to form azabicyclohept-3-ene (VI).

  • Deprotection: The 7-position substituent (R²) is removed under acidic or basic conditions, yielding the final ethyl ester .

Alternative Routes

Comparative studies highlight intramolecular cyclization of nitro-substituted precursors as a viable alternative. For instance, (1S,6S)-1-nitro-7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be reduced to the target compound via catalytic hydrogenation . This method offers enantioselectivity but requires stringent control over reaction conditions to avoid over-reduction.

Physicochemical Properties

Thermal Stability

While direct data on the ethyl ester’s melting or boiling points are scarce, analogues such as tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate exhibit melting points near 80–85°C . The ethyl ester’s lower molecular weight suggests marginally reduced thermal stability compared to bulkier esters.

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O ester) confirm the ester functionality.

  • NMR Spectroscopy: ¹H NMR spectra display characteristic signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and bicyclic protons (δ 1.8–3.0 ppm) .

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 7-azabicyclo[4.1.0]heptane-7-carboxylic acid, a precursor for peptide mimetics. Kinetic studies reveal that hydrolysis rates are pH-dependent, with base-catalyzed mechanisms prevailing above pH 9.

Nitrogen Functionalization

The bridgehead nitrogen participates in alkylation and acylation reactions. For example, treatment with methyl iodide yields quaternary ammonium salts, which exhibit enhanced solubility in polar solvents.

Applications in Drug Discovery

Scaffold for Bioactive Molecules

The rigid bicyclic framework mimics natural amino acid conformations, enabling its use in designing protease inhibitors and receptor modulators. Derivatives with substituents at the 1- and 6-positions show promise in targeting neurological receptors.

Comparative Analysis with Analogues

CompoundTarget ApplicationKey Advantage
7-Azabicyclo[4.1.0]heptane ethyl esterEnzyme inhibitorsConformational rigidity
4-Thia-1-azabicyclo[3.2.0]heptaneAntibacterial agentsEnhanced binding affinity
6-Azabicyclo[3.2.0]heptaneAsymmetric synthesisPlanar chirality

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